

Application Notes and Protocols for DG172 Dihydrochloride in Gene Expression Analysis

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Compound of Interest

Compound Name: DG172 dihydrochloride

Cat. No.: B607091

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Introduction

DG172 dihydrochloride is a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPAR β/δ), a nuclear receptor that plays a crucial role in the transcriptional regulation of genes involved in metabolism, inflammation, and cell proliferation. As an inverse agonist, DG172 not only antagonizes the binding of activating ligands but also actively represses the basal transcriptional activity of PPAR β/δ . This is achieved by enhancing the recruitment of transcriptional corepressors to PPAR β/δ target gene promoters, leading to the downregulation of their expression.

One of the most well-characterized target genes of DG172-mediated repression is Angiopoietin-like 4 (ANGPTL4), a secreted protein implicated in lipid metabolism, angiogenesis, and tumor progression. The ability of DG172 to modulate the expression of ANGPTL4 and other PPAR β/δ target genes makes it a valuable tool for studying the biological functions of this nuclear receptor and for investigating its therapeutic potential in various diseases, including cancer and metabolic disorders.

These application notes provide detailed protocols for utilizing **DG172 dihydrochloride** in gene expression analysis, focusing on the downregulation of ANGPTL4 as a primary readout.

Data Presentation

Table 1: In Vitro Activity of DG172 Dihydrochloride

Parameter	Value	Cell Line	Reference
IC50 (PPAR β/δ Antagonism)	27 nM	-	[1]
IC50 (ANGPTL4 Downregulation)	9.5 nM	Mouse Myoblasts	[1]

Table 2: Effect of DG172 on TGF β -induced ANGPTL4 Expression

Cell Line	Treatment	ANGPTL4 mRNA Expression (Fold Change vs. Control)
MDA-MB-231	TGF β 2 (2 ng/ml)	~12
MDA-MB-231	TGF β 2 (2 ng/ml) + DG172 (1 μ M)	~2
A549	TGF β 2 (2 ng/ml)	~8
A549	TGF β 2 (2 ng/ml) + DG172 (1 μ M)	~1.5
HaCaT	TGF β 2 (2 ng/ml)	~10
HaCaT	TGF β 2 (2 ng/ml) + DG172 (1 μ M)	~3

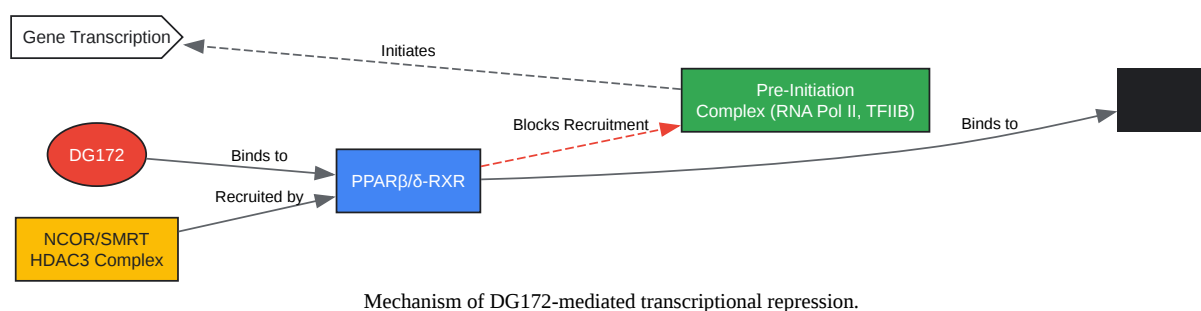
Note: The data presented in Table 2 are approximate values derived from graphical representations in the cited literature and are intended for illustrative purposes.

Signaling Pathways and Experimental Workflows

DG172 Mechanism of Action

DG172 dihydrochloride functions as a PPAR β/δ inverse agonist. In the basal state, the PPAR β/δ -RXR heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) in

the promoter regions of target genes, such as ANGPTL4, and recruits a corepressor complex containing NCOR (Nuclear Receptor Corepressor) and SMRT (Silencing Mediator of Retinoid and Thyroid hormone receptors). This complex, which also includes Histone Deacetylase 3 (HDAC3), maintains a low level of transcription. Upon binding of an agonist, the corepressor complex dissociates, and a coactivator complex is recruited, leading to robust gene transcription. DG172 binding stabilizes the interaction between PPAR β/δ and the NCOR/SMRT corepressor complex, thereby inhibiting the initiation of transcription by blocking the recruitment of essential components of the preinitiation complex, such as RNA Polymerase II and TFIIB. This repressive action occurs through a mechanism that is, at least in part, independent of HDAC activity.

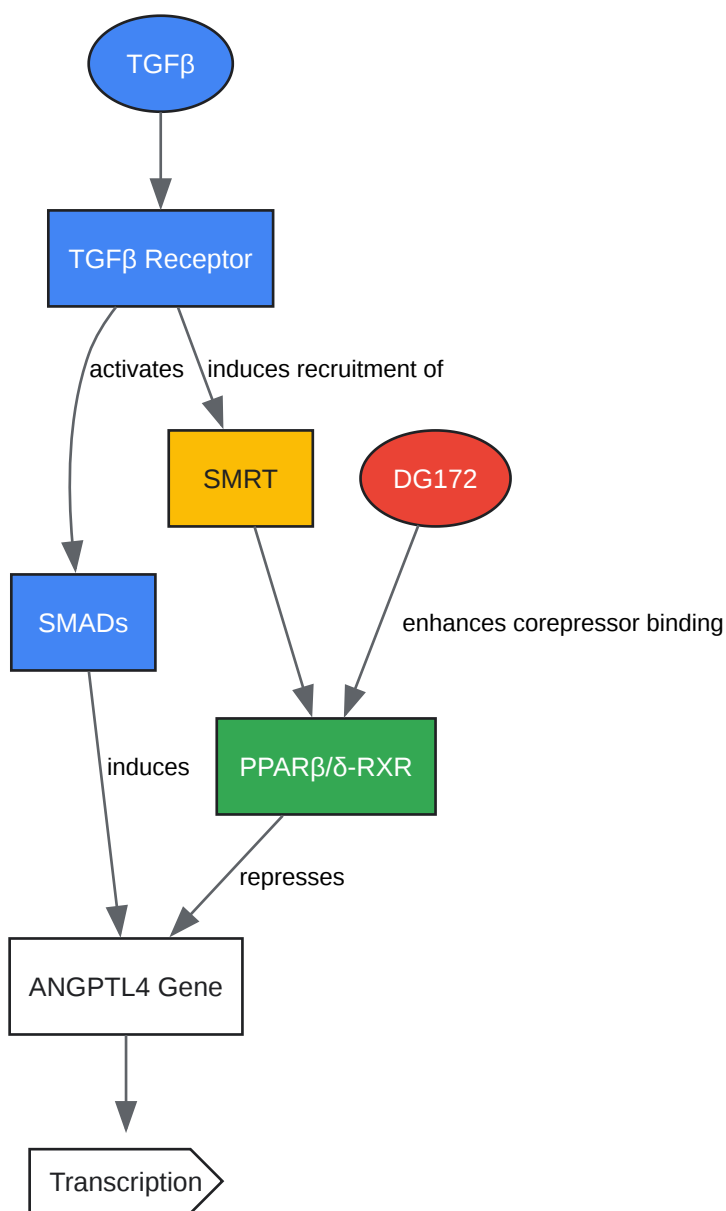


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Caption: DG172 enhances corepressor recruitment to PPAR β/δ , blocking transcription.

Cross-talk with TGF β Signaling

The Transforming Growth Factor-beta (TGF β) signaling pathway can also regulate ANGPTL4 expression. TGF β signaling, through the activation of SMAD proteins, can induce the expression of ANGPTL4. Interestingly, there is a crosstalk between the TGF β and PPAR β/δ pathways. TGF β can promote the recruitment of the SMRT corepressor to PPAR response elements. DG172 can potently suppress TGF β -induced ANGPTL4 expression, highlighting a point of convergence for these two pathways in the regulation of this target gene.



Crosstalk between TGFβ and PPARβ/δ signaling pathways.

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References

- 1. Reverse crosstalk of TGF β and PPAR β/δ signaling identified by transcriptional profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
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